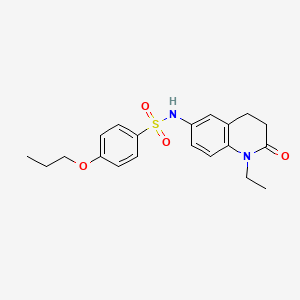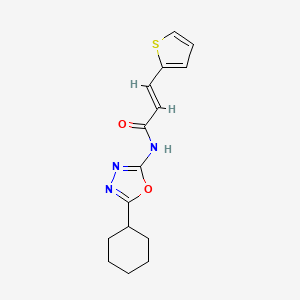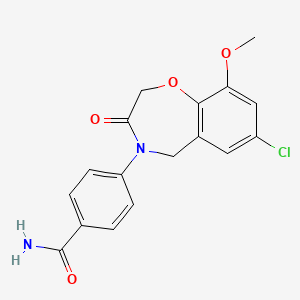![molecular formula C17H17NO2 B6491173 4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 1359596-54-5](/img/structure/B6491173.png)
4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a heterocyclic aromatic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of biochemical and physiological experiments, as well as in drug synthesis and development. The compound is known to possess a range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects.
科学的研究の応用
4-(3,4-Dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one has a wide range of applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of heterocyclic compounds, as well as for the development of new drugs. In addition, it has been used in biochemical and physiological experiments, such as enzyme inhibition studies and the investigation of the effects of drugs on cell metabolism. It has also been used in the synthesis of new drugs, as well as in the development of new drug delivery systems.
作用機序
The mechanism of action of 4-(3,4-Dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is not fully understood. However, it is known to interact with a variety of biological targets, including enzymes, receptors, and transcription factors. It is also known to bind to DNA and affect gene expression. In addition, it is known to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-(3,4-Dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one has been shown to possess a range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. In addition, it has been found to inhibit the growth of a variety of microorganisms, including bacteria and fungi. Finally, it has been shown to possess anti-cancer activity, as it has been found to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
The use of 4-(3,4-Dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is readily available. In addition, it is a versatile compound that can be used in a variety of biochemical and physiological experiments. Finally, it has a wide range of biological activities, making it a useful tool for studying a variety of biological processes.
However, there are also a number of limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, making it difficult to store and handle. In addition, it is a toxic compound and should only be used in a laboratory setting with appropriate safety precautions. Finally, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects on a given biological system.
将来の方向性
Given the wide range of applications of 4-(3,4-Dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one, there are a number of potential future directions for research. These include further investigation into the mechanism of action of this compound, as well as the development of new drugs based on this compound. In addition, further studies into the biochemical and physiological effects of this compound could lead to the development of new therapies for a variety of diseases. Finally, further research into the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective drug delivery systems.
合成法
4-(3,4-Dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one can be synthesized via a condensation reaction of 3,4-dimethylphenol and 4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one in the presence of an acid catalyst. The reaction is carried out at a temperature of 180-200°C and a pressure of 0.5-1.5 bar. The resulting product is a white solid that is soluble in organic solvents such as ethanol, methanol, and acetone.
特性
IUPAC Name |
4-(3,4-dimethylphenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-7-8-15(9-13(12)2)18-10-14-5-3-4-6-16(14)20-11-17(18)19/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWQREIRNSGFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=CC=CC=C3OCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6491094.png)

![2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6491116.png)

![ethyl 1-(4-fluorophenyl)-6-oxo-4-{[(pyridin-4-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6491131.png)
![N-cyclopentyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6491134.png)
![1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6491148.png)




![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6491185.png)
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B6491193.png)
![N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B6491207.png)